molecular formula C23H19BrN2S B2803012 2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1206990-71-7

2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2803012
CAS No.: 1206990-71-7
M. Wt: 435.38
InChI Key: ONYFXCUVTAAMMY-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a benzylthio group at position 2, a 4-bromophenyl group at position 5, and a p-tolyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The benzylthio, 4-bromophenyl, and p-tolyl groups are introduced through nucleophilic substitution reactions. For example, the benzylthio group can be introduced by reacting the imidazole with benzylthiol in the presence of a base such as sodium hydride.

    Final Assembly: The final compound is obtained by coupling the intermediate products through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalyst Selection: Using efficient catalysts like palladium on carbon (Pd/C) for cross-coupling reactions.

    Solvent Choice: Selecting appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure the reactions proceed efficiently without decomposing the reactants or products.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The 4-bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of phenyl derivatives

    Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the bromophenyl and tolyl groups can engage in hydrophobic interactions with target molecules. These interactions can alter the function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(methylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole: Contains a methylthio group instead of a benzylthio group, which may influence its chemical properties and interactions with biological targets.

    2-(benzylthio)-5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazole: Contains a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

Uniqueness

2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole is unique due to the presence of the benzylthio, 4-bromophenyl, and p-tolyl groups, which confer distinct chemical properties and potential applications. The combination of these substituents can enhance its reactivity, selectivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2S/c1-17-7-13-21(14-8-17)26-22(19-9-11-20(24)12-10-19)15-25-23(26)27-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYFXCUVTAAMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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